molecular formula C14H14FNO4S B11451195 N-(4-fluorophenyl)-3,4-dimethoxybenzenesulfonamide

N-(4-fluorophenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B11451195
M. Wt: 311.33 g/mol
InChI Key: CYHLJBPUORWNCS-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a fluorophenyl group and two methoxy groups. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 4-fluoroaniline with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of N-(4-FLUOROPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 4-fluoroaniline derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(4-FLUOROPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorophenyl and methoxy groups can enhance binding affinity through hydrophobic interactions and van der Waals forces. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

N-(4-FLUOROPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE: can be compared with other sulfonamide derivatives, such as:

  • N-(4-METHOXYPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE
  • N-(4-CHLOROPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE
  • N-(4-BROMOPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the fluorine atom in N-(4-FLUOROPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE can enhance its lipophilicity and metabolic stability compared to its methoxy, chloro, or bromo analogs.

Properties

IUPAC Name

N-(4-fluorophenyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO4S/c1-19-13-8-7-12(9-14(13)20-2)21(17,18)16-11-5-3-10(15)4-6-11/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHLJBPUORWNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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